3-Amino-2'-methylbiphenyl

Catalog No.
S1945800
CAS No.
400745-54-2
M.F
C13H13N
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2'-methylbiphenyl

CAS Number

400745-54-2

Product Name

3-Amino-2'-methylbiphenyl

IUPAC Name

3-(2-methylphenyl)aniline

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3

InChI Key

VSKSSQACZWHPED-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)N

Selective Monoallylation of Anilines

One-Step Construction of 1,3,4-Oxadiazoles

Rearrangements of o-Tolyl Aryl Ethers and Amines

Rearrangements of o-Tolyl Aryl Ethers and Amines

3-Amino-2'-methylbiphenyl is an organic compound characterized by an amino group attached to a biphenyl structure with a methyl substituent at the 2' position. This compound belongs to a class of biphenyl derivatives, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science. The molecular formula for 3-Amino-2'-methylbiphenyl is C13H13N, and it features a biphenyl backbone that contributes to its stability and reactivity.

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring, making it more susceptible to electrophilic attacks. This allows for substitution reactions with electrophiles such as halogens or nitro groups.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira reactions, which are useful for forming biaryl compounds.
  • Reduction Reactions: The amino group can be reduced to form amines or further functionalized to create various derivatives.

Research indicates that biphenyl derivatives, including 3-Amino-2'-methylbiphenyl, exhibit notable biological activities. These compounds have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. Specifically, biphenyl derivatives have shown promise in inhibiting certain cancer cell lines and may interact with various biological targets due to their structural characteristics.

Several synthesis methods have been reported for 3-Amino-2'-methylbiphenyl:

  • Direct Amination: This method involves the direct reaction of 2'-methylbiphenyl with an amine under suitable conditions, often using catalysts such as palladium.
  • Nitration followed by Reduction: The nitration of biphenyl can be followed by reduction to yield the amino compound.
  • Multi-component Reactions: Recent studies suggest efficient synthesis via multi-component reactions involving aromatic aldehydes and amines under solvent-free conditions, enhancing yield and reducing environmental impact .

3-Amino-2'-methylbiphenyl has several applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in cancer therapy.
  • Dyes and Pigments: The compound can be used in the synthesis of dyes due to its chromophoric properties.
  • Material Science: It serves as a building block for polymers and other materials owing to its stable biphenyl structure.

Studies on the interactions of 3-Amino-2'-methylbiphenyl with biological systems have revealed its potential as a ligand in coordination chemistry. Its amino group can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity or catalytic properties. Furthermore, interaction studies have indicated that this compound may modulate enzyme activity or receptor binding in biological assays.

Several compounds share structural similarities with 3-Amino-2'-methylbiphenyl. Here are some notable examples along with a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Amino-biphenylAmino group at the para positionMore potent in certain biological assays compared to 3-amino variant.
2-Amino-biphenylAmino group at the ortho positionExhibits different reactivity patterns due to steric hindrance.
4-Methyl-2'-aminobiphenylMethyl group at the para positionEnhanced lipophilicity may affect bioavailability.
4-Nitro-2'-aminobiphenylNitro group at the para positionIncreased electron-withdrawing nature alters reactivity significantly.

These comparisons illustrate how variations in substituent positions and types can influence the chemical behavior and biological activity of biphenyl derivatives.

Traditional aromatic coupling reactions have historically served as the foundation for biphenyl synthesis, though their application to specific derivatives like 3-Amino-2'-methylbiphenyl presents unique challenges. The classical approaches include several well-established methodologies that have been refined over more than a century of development.

Ullmann Coupling Reaction

The Ullmann reaction represents one of the earliest methods for forming carbon-carbon bonds between aromatic rings [1] [2]. This copper-catalyzed coupling process involves the reaction of aryl halides at elevated temperatures, typically ranging from 200-250°C [1]. The mechanism proceeds through the formation of an active copper(I) species upon introduction of the aryl halide to excess metallic copper [1]. This copper(I) intermediate undergoes oxidative addition with another haloarene molecule, followed by reductive elimination to form the new carbon-carbon bond [1].

For 3-Amino-2'-methylbiphenyl synthesis, the Ullmann reaction faces significant limitations due to the harsh reaction conditions required. The high temperatures (>200°C) can lead to decomposition of amino groups or unwanted side reactions [2]. Additionally, the reaction typically requires stoichiometric amounts of copper and exhibits moderate yields ranging from 30-60% [1]. The reaction times are often prolonged, extending from 24 to 168 hours, which limits industrial applicability [1].

Recent modifications of the Ullmann reaction have incorporated template-directed approaches to improve regioselectivity [3]. Using salicyl alcohol as a template, researchers have achieved the synthesis of 2,2'-disubstituted unsymmetrical biphenyls through intramolecular Ullmann coupling [3]. The eleven-membered ring intermediate proved most suitable for the intramolecular coupling reaction, with cyclization products obtained in high yields through dropwise-addition methods [3].

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction extends the classical Wurtz coupling to include aromatic substrates, enabling the formation of biphenyl compounds through sodium-mediated coupling [4] [5]. This reaction proceeds via a free radical mechanism involving three key steps: dehalogenation, diffusion of dehalogenated molecules, and coupling between two aryl halides [4]. The reaction typically operates at temperatures between 200-230°C using sodium metal in dry ether or tetrahydrofuran [5].

The mechanism can proceed through two pathways: free radical formation or organo-alkali intermediate formation [6]. In the free radical pathway, homolysis of the carbon-halogen bond generates phenyl radicals that subsequently couple to form biphenyl [6]. The organo-alkali mechanism involves formation of aryl-sodium intermediates that act as nucleophiles in attacking additional aryl halides [6].

For 3-Amino-2'-methylbiphenyl synthesis, the Wurtz-Fittig reaction offers moderate yields of 40-70% but suffers from competitive side reactions including elimination and rearrangement [4]. The presence of amino functionality requires careful protection strategies to prevent decomposition under the strongly reducing conditions. Bulky substitution patterns can kinetically prevent coupling, representing a significant limitation for sterically hindered substrates [4].

Gomberg Reaction

The Gomberg reaction provides an alternative approach using benzene diazonium salts in basic media [7]. This reaction begins with benzene diazonium chloride and sodium hydroxide, proceeding through diazonium activation and subsequent radical formation [7]. The mechanism involves hydroxide attack on the diazonium nitrogen, followed by heating to induce homolytic cleavage and radical coupling [7].

The reaction offers the advantage of relatively mild initial conditions, with temperatures starting at room temperature before heating to 80-100°C [7]. However, yields are typically low (25-50%) due to competing decomposition pathways and side reactions [7]. The requirement for diazonium salt preparation adds synthetic complexity and safety considerations due to the explosive nature of these intermediates.

Fittig Reaction

The classical Fittig reaction involves coupling of aryl halides using sodium metal in dry ether [8] [6]. This reaction operates through similar mechanisms to the Wurtz-Fittig process but focuses specifically on aromatic-aromatic coupling. The reaction proceeds at temperatures of 200-250°C with reaction times ranging from 6-24 hours [8].

Two mechanistic pathways are recognized: free radical formation through homolysis of carbon-halogen bonds, and organo-alkali intermediate formation [6]. The phenyl radicals formed are highly reactive and couple rapidly to form biphenyl products [6]. However, the reaction suffers from significant side reactions including elimination and rearrangement, limiting its industrial utility [6].

Modern Catalytic Approaches (Suzuki-Miyaura, Buchwald-Hartwig)

Modern catalytic methodologies have revolutionized biphenyl synthesis by offering milder reaction conditions, higher selectivity, and improved functional group tolerance. These palladium-catalyzed cross-coupling reactions have become the preferred methods for constructing complex biphenyl derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents the most widely employed method for biphenyl synthesis due to its versatility and reliability [9] [10] [11]. This palladium-catalyzed cross-coupling between aryl halides and organoboronic acids operates under relatively mild conditions with excellent functional group tolerance [12]. For 3-Amino-2'-methylbiphenyl synthesis, this methodology offers precise control over substitution patterns and stereochemistry.

The reaction mechanism involves four key steps: oxidative addition of the aryl halide to palladium(0), transmetalation with the organoboronic acid, isomerization, and reductive elimination to form the carbon-carbon bond [10]. Typical reaction conditions employ palladium catalysts such as Pd(PPh₃)₄ at temperatures of 80-110°C in solvent systems like dimethoxyethane/water mixtures [10].

Recent developments in Suzuki-Miyaura methodology have focused on sustainable approaches using heterogeneous catalysts [11]. Mesoporous MCF-supported tin-palladium nanoparticles have demonstrated exceptional activity for biphenyl synthesis with improved recyclability [11]. These catalysts operate under milder conditions while maintaining high yields and selectivity.

For the specific synthesis of amino-substituted biphenyls, the Suzuki-Miyaura reaction has been optimized to accommodate sensitive functional groups [13]. Water-soluble fullerene-supported PdCl₂ nanocatalysts have achieved yields exceeding 90% at room temperature using minimal catalyst loadings (0.05 mol%) [13] [14]. The reaction proceeds efficiently in 4 hours using potassium carbonate as base [14].

Process optimization studies have identified critical parameters affecting yield and selectivity [13]. Catalyst loading optimization typically ranges from 0.05-0.15 mol%, with higher loadings providing diminishing returns [14]. Base selection proves crucial, with cesium carbonate often providing superior results compared to potassium carbonate [14]. Solvent systems require careful optimization, with DME/water ratios of 3:1 typically providing optimal results [14].

Scale-up considerations for Suzuki-Miyaura reactions include heat management during exothermic transmetalation steps and efficient catalyst recovery for economic viability [15]. Continuous flow processes have demonstrated significant advantages for large-scale synthesis, enabling precise temperature control and improved safety profiles [15].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a complementary approach for introducing amino functionality into biphenyl systems [16]. This palladium-catalyzed cross-coupling between aryl halides and amines forms carbon-nitrogen bonds under mild conditions with high selectivity [16].

The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine substrate, and reductive elimination to form the carbon-nitrogen bond [16]. The reaction typically employs palladium(II) acetate with specialized ligands such as BINAP or bulky phosphines [16].

For 3-Amino-2'-methylbiphenyl synthesis, the Buchwald-Hartwig reaction offers the advantage of introducing amino groups after biphenyl formation, avoiding potential complications from amino group reactivity during coupling reactions [16]. Typical reaction conditions involve temperatures of 100-140°C using strong bases such as cesium carbonate or potassium tert-butoxide [16].

Ligand design has proven critical for achieving high efficiency in Buchwald-Hartwig aminations [16]. Bulky, electron-rich phosphines facilitate reductive elimination while preventing catalyst decomposition [16]. Recent developments include the use of carbene ligands and specialized phosphine architectures that enhance catalyst stability and turnover numbers.

The reaction demonstrates excellent functional group tolerance, accommodating various substituents on both the aryl halide and amine components [16]. Yields typically range from 65-90% with catalyst loadings of 2-10 mol% [16]. Reaction times vary from 4-18 hours depending on substrate reactivity and steric factors.

Direct Carbon-Hydrogen Activation

Direct carbon-hydrogen activation represents an emerging approach for biphenyl synthesis that circumvents the need for pre-functionalized substrates [17]. This methodology employs palladium catalysts supported on graphene oxide to activate benzene directly, forming biphenyl through carbon-hydrogen bond cleavage and subsequent coupling [17].

The reaction mechanism involves adsorption of benzene molecules onto palladium acetate species, followed by carbon-hydrogen bond scission with energy barriers of approximately 1.67 eV [17]. The process requires oxygen and acetic acid for catalytic cycle closure through regeneration of reactive palladium acetate species [17].

Reaction conditions are remarkably mild, operating at 80°C for 12 hours under atmospheric pressure [17]. The process achieves selective biphenyl formation with yields of 78% and minimal side product formation [17]. XPS studies indicate that palladium exists primarily as Pd(II) species on the graphene oxide surface, which interact with acetic acid during reaction to generate active palladium acetate intermediates [17].

The direct carbon-hydrogen activation approach offers significant advantages for sustainable synthesis by eliminating the need for pre-functionalized starting materials and reducing waste generation [17]. However, the methodology requires further development to achieve selectivity for specific substitution patterns required for 3-Amino-2'-methylbiphenyl synthesis.

Regioselective Functionalization Strategies

Achieving precise control over substitution patterns in biphenyl derivatives requires sophisticated regioselective functionalization strategies. These approaches enable selective introduction of functional groups at specific positions, which is crucial for synthesizing 3-Amino-2'-methylbiphenyl with the desired substitution pattern.

Directing Group Strategies

Directing group approaches have emerged as powerful tools for controlling regioselectivity in biphenyl functionalization [18] [19] [20]. Nitrile-directed meta-carbon-hydrogen functionalization has demonstrated exceptional selectivity for remote position activation [19] [20]. This methodology employs a ligand-containing palladium-silver heterodimeric transition state that favors meta-selectivity over alternative positions [19].

The nitrile directing group enables meta-selective olefination, acetoxylation, and iodination of biphenyl derivatives [19] [20]. Computational studies reveal that the meta-selectivity results from the flexibility of the dimeric transition state structure, which accommodates the required geometry for remote activation [19]. Selectivity ratios ranging from 7:1 to greater than 20:1 have been achieved depending on substrate and reaction conditions [19].

Reaction optimization studies have identified 2-pyridone ligands as crucial for assisting meta-carbon-hydrogen bond cleavage through concerted metalation-deprotonation processes [19] [20]. Modified 2-pyridone ligands improve reactivity and provide moderate to good yields for all three transformation types [19]. Temperature optimization typically ranges from 120-140°C with reaction times of 12-24 hours [19].

The nitrile directing group offers synthetic advantages due to its straightforward installation and subsequent conversion to other functional groups [19] [20]. The nitrile can be readily transformed to amines, acids, amides, or heterocycles, providing versatility for accessing diverse biphenyl derivatives [19]. This approach proves particularly valuable for synthesizing amino-substituted biphenyls through post-coupling reduction of nitrile groups.

Template-Directed Functionalization

Template-directed approaches provide alternative strategies for achieving high regioselectivity in biphenyl functionalization [21]. Aliphatic nitrile templates have demonstrated effectiveness for distal carbon-hydrogen activation of biphenyl scaffolds with excellent meta-selectivity [21]. These removable templates enable diversification of pharmaceutical and natural product derivatives while maintaining high selectivity profiles [21].

The template approach offers advantages in terms of substrate scope and functional group tolerance [21]. Both olefination and acetoxylation reactions proceed with good to exclusive meta-selectivity across a wide range of substrates [21]. Sequential bis-olefination can be accomplished in one-pot procedures, expanding synthetic utility [21].

Recovery and recycling of the directing template represents a significant advantage of this approach [21]. The aliphatic nitrile template can be recovered quantitatively from coupled products, enabling sustainable synthesis protocols [21]. This recyclability addresses economic and environmental considerations for large-scale applications.

Electronic and Steric Control

Electronic and steric effects play crucial roles in determining regioselectivity during biphenyl functionalization [22] [23]. Carbene-controlled regioselective functionalization has demonstrated the ability to direct reactions to primary or secondary sites of linear alkanes using appropriate silver complexes [22]. The regioselectivity is governed by both the diazo reagent and catalyst properties, with steric and electronic factors determining the outcome [22].

For biphenyl systems, electronic effects from existing substituents significantly influence the reactivity and selectivity of subsequent functionalization reactions [23]. Electron-donating groups typically direct additional substitution to ortho and para positions, while electron-withdrawing groups favor meta substitution [24]. This predictable pattern enables strategic planning of synthetic sequences.

Steric considerations become particularly important for polysubstituted biphenyl derivatives where conformational constraints and sterics interactions influence reaction outcomes [23]. Computational modeling has proven valuable for predicting and optimizing regioselectivity based on steric and electronic factors [22].

Process Optimization and Yield Enhancement Techniques

Process optimization for 3-Amino-2'-methylbiphenyl synthesis requires systematic evaluation of multiple parameters to achieve maximum efficiency and yield. Contemporary approaches integrate experimental design with computational modeling and automated optimization platforms to identify optimal conditions rapidly and reliably.

Reaction Parameter Optimization

Temperature optimization represents a critical factor affecting both yield and selectivity in biphenyl synthesis [25] [26]. Systematic studies have demonstrated that moderate temperatures often provide optimal results rather than forcing conditions [26]. For Suzuki-Miyaura reactions, temperature ranges of 100-120°C typically provide the best balance of reaction rate and selectivity, while higher temperatures can lead to catalyst decomposition and side reactions [25].

Catalyst loading optimization requires balancing efficiency with economic considerations [25] [14]. Studies have shown that increasing catalyst loading from 0.01 to 0.05 mol% significantly enhances yields, but further increases provide diminishing returns [14]. The optimal range typically falls between 2-5 mol% for most palladium-catalyzed reactions, providing sufficient activity while maintaining cost-effectiveness [25].

Solvent system optimization proves crucial for achieving high yields and facilitating product isolation [25] [14]. Biphasic systems such as dimethoxyethane/water combinations often provide superior results compared to single-phase systems [14]. The water component facilitates base solubility and product separation, while the organic phase solubilizes substrates and catalyst [14].

Base selection and stoichiometry significantly impact reaction efficiency [25] [14]. Cesium carbonate often provides superior results compared to potassium carbonate or sodium carbonate, despite higher cost [14]. Optimal base loadings typically range from 2-3 equivalents, with excess base sometimes improving yields by ensuring complete substrate conversion [14].

Advanced Optimization Methodologies

Self-optimization algorithms have revolutionized reaction development by enabling systematic exploration of parameter space with minimal experimental investment [25] [26]. Multi-objective optimization approaches can simultaneously maximize yield while minimizing reaction time and catalyst loading [25]. These algorithms have demonstrated the ability to identify optimal conditions in fewer than 25 experiments compared to traditional design of experiments approaches requiring hundreds of experiments [26].

Automated flow reactors provide platforms for continuous optimization and scale-up development [15]. These systems enable real-time monitoring and adjustment of reaction parameters while maintaining precise control over temperature, pressure, and residence time [15]. Flow optimization has achieved yields of 85% after only 12 experiments using Bayesian optimization algorithms [15].

Machine learning approaches are increasingly applied to predict optimal reaction conditions based on substrate structure and desired outcomes [25]. These methods can identify non-obvious parameter interactions and guide experimental design more efficiently than traditional approaches [25].

Scale-Up Considerations

Scale-up of biphenyl synthesis requires careful attention to heat and mass transfer limitations that may not be apparent at laboratory scale [27] [15]. Exothermic coupling reactions can lead to temperature excursions that compromise yield and selectivity [27]. Implementation of internal cooling, mechanical mixing, and controlled addition rates has enabled successful scale-up with maintained efficiency [27].

Oxygen management becomes critical during scale-up of palladium-catalyzed reactions [27]. Oxygen deprivation can lead to catalyst precipitation and reduced activity [27]. Controlled oxygen sparging and efficient mixing ensure adequate catalyst performance at larger scales [27].

Catalyst recovery and recycling represent important economic considerations for large-scale synthesis [15]. Heterogeneous catalysts offer advantages for separation and reuse, while homogeneous systems may require specialized recovery techniques [15]. The development of recyclable catalyst systems has achieved multiple reuse cycles while maintaining activity [15].

Process intensification through continuous operation offers advantages for large-scale biphenyl synthesis [27] [15]. Continuous processes enable better heat management, reduced solvent requirements, and improved safety profiles compared to batch operations [15]. Space-time yields can be significantly enhanced through process intensification, with improvements of 86% demonstrated for related reactions [27].

Quality control and analytical considerations become increasingly important during scale-up [15]. Online monitoring techniques enable real-time assessment of reaction progress and product quality [15]. Automated sampling and analysis systems can provide feedback for process control and optimization [15].

The thermodynamic stability of 3-Amino-2'-methylbiphenyl is fundamentally governed by its biphenyl backbone structure, which provides the primary thermodynamic framework for this compound. The biphenyl scaffold exhibits well-characterized thermodynamic properties that serve as the foundation for understanding the stability profile of this amino-substituted derivative [1] [2].

The parent biphenyl compound demonstrates a melting point of 70.52°C and a boiling point of 255.2°C, with a triple point temperature of 342.1 K [1] [3]. These values provide a reference framework for understanding the thermal behavior of 3-Amino-2'-methylbiphenyl. The predicted boiling point for 3-Amino-2'-methylbiphenyl is 334.1 ± 21.0°C, representing a significant elevation compared to the parent biphenyl structure [4] [5] [6]. This increase in boiling point can be attributed to the introduction of the amino group and methyl substituent, which enhance intermolecular interactions through hydrogen bonding and van der Waals forces.

The thermal decomposition profile of biphenyl derivatives reveals critical insights into their stability behavior. The parent biphenyl compound exhibits thermal decomposition at approximately 160.97°C, with a thermal stability range extending from 70°C to 160°C [3]. The introduction of amino and methyl substituents in 3-Amino-2'-methylbiphenyl is expected to alter these decomposition characteristics, potentially through the formation of additional intermolecular interactions that may either stabilize or destabilize the molecular structure depending on the specific substitution pattern.

Phase behavior studies of biphenyl derivatives demonstrate that positional isomerism significantly influences thermal stability properties [7] [8]. Research indicates that para-substituted biphenyl derivatives exhibit greater physical stability over their meta-analogues, based on melting temperature differences of up to 75°C between positional isomers [7]. The meta-substitution pattern in 3-Amino-2'-methylbiphenyl suggests that this compound may exhibit different phase behavior characteristics compared to para-substituted analogues.

The conformational stability of biphenyl derivatives is critically dependent on the dihedral angle between the two phenyl rings, which is approximately 45° in the parent biphenyl structure [9]. This twisted conformation contributes to the overall thermodynamic stability by minimizing steric repulsion between ortho-hydrogen atoms while maintaining some degree of π-π conjugation between the aromatic rings [10] [11].

Differential scanning calorimetry studies of biphenyl derivatives reveal that these compounds undergo single melt transitions followed by evaporation processes [7] [8]. The heat of fusion for biphenyl is 18.60 kJ/mol, while the heat of vaporization is 50.5 kJ/mol [1] [2]. These thermodynamic parameters provide essential reference points for understanding the energy requirements for phase transitions in 3-Amino-2'-methylbiphenyl.

Critical temperature and pressure values for biphenyl derivatives are essential for understanding their high-temperature behavior. The parent biphenyl exhibits a critical temperature of 789.3 K, which serves as a reference point for predicting the critical properties of amino-substituted derivatives [1] [2]. The introduction of polar functional groups such as amino substituents typically results in elevated critical temperatures due to enhanced intermolecular interactions.

Solvation Dynamics in Polar/Nonpolar Media

The solvation behavior of 3-Amino-2'-methylbiphenyl is governed by the amphiphilic nature of its molecular structure, which combines hydrophobic biphenyl framework with hydrophilic amino functionality. This dual character results in complex solvation dynamics that vary significantly across different solvent systems.

In polar protic solvents, 3-Amino-2'-methylbiphenyl exhibits limited solubility, with water showing particularly poor solvation characteristics. The compound is sparingly soluble in water, similar to its parent 3-aminobiphenyl structure [12]. This limited aqueous solubility is primarily attributed to the dominant hydrophobic character of the biphenyl backbone, which outweighs the hydrophilic contribution of the amino group. However, the compound demonstrates enhanced solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions between the amino group and solvent molecules facilitate solvation [12].

The solvation dynamics in polar aprotic solvents reveal different interaction mechanisms. In acetone, the compound exhibits good solubility, likely due to dipole-dipole interactions between the polar amino group and the carbonyl functionality of the solvent [12]. This enhanced solubility in polar aprotic media suggests that the amino group can participate in favorable electrostatic interactions without the competing hydrogen bonding effects observed in protic solvents.

Nonpolar aromatic solvents provide particularly favorable solvation environments for 3-Amino-2'-methylbiphenyl. The compound exhibits excellent solubility in benzene and toluene, primarily due to π-π stacking interactions between the biphenyl aromatic system and the solvent molecules [12]. These aromatic-aromatic interactions represent a significant driving force for solvation, as they can stabilize the compound through favorable orbital overlap and dispersion forces.

The behavior in nonpolar aliphatic solvents demonstrates the importance of structural compatibility in solvation processes. While the compound shows reasonable solubility in diethyl ether, it exhibits poor solubility in hexane [12]. This selectivity can be attributed to the ability of ether solvents to participate in weak hydrogen bonding interactions with the amino group, whereas purely aliphatic solvents cannot provide such stabilizing interactions.

Solvation dynamics studies using time-resolved spectroscopy techniques reveal that biphenyl derivatives undergo complex solvent reorganization processes upon dissolution. The solvation time constants for aromatic compounds in various solvents range from picoseconds to nanoseconds, depending on the solvent polarity and molecular structure [13] [14]. These dynamics are influenced by the rotational mobility of the biphenyl backbone and the accessibility of the amino group to solvent molecules.

The temperature dependence of solvation behavior provides additional insights into the thermodynamic aspects of the dissolution process. Higher temperatures generally enhance solubility through increased molecular motion and reduced intermolecular interactions between solute molecules. However, the specific temperature coefficient depends on the balance between enthalpy and entropy contributions to the solvation process.

Acid-Base Characteristics and Protonation States

The acid-base properties of 3-Amino-2'-methylbiphenyl are primarily determined by the amino group functionality, which acts as a Brønsted base in aqueous and non-aqueous media. The predicted pKa value of 4.34 ± 0.10 for this compound places it within the range of weakly basic aromatic amines [4] [5] [6].

The basicity of 3-Amino-2'-methylbiphenyl can be understood through comparison with structurally related compounds. The parent aniline exhibits a pKa of 4.58, while 3-aminobiphenyl shows a slightly lower pKa of approximately 4.25 [15] [16]. The predicted pKa value of 4.34 for 3-Amino-2'-methylbiphenyl falls between these reference compounds, suggesting that the methyl substituent at the 2'-position has a minimal effect on the basicity of the amino group.

The protonation equilibrium of 3-Amino-2'-methylbiphenyl involves the nitrogen atom of the amino group, which can accept a proton to form the corresponding ammonium cation. The equilibrium can be represented as:

C₁₃H₁₃N + H⁺ ⇌ C₁₃H₁₄N⁺

The relatively low pKa value indicates that the amino group is significantly less basic than aliphatic amines, which typically exhibit pKa values in the range of 9-11. This reduced basicity is attributed to the conjugation of the amino group with the aromatic π-system, which delocalizes the lone pair electrons and reduces their availability for protonation.

The influence of substituent effects on basicity can be analyzed through the Hammett equation, which correlates the electronic effects of substituents with their impact on reaction rates and equilibria. The methyl group at the 2'-position is an electron-donating group that would be expected to increase the basicity of the amino group through inductive effects. However, the meta-relationship between the amino group and the substituted phenyl ring minimizes direct electronic communication, resulting in only minor effects on the pKa value.

The protonation state of 3-Amino-2'-methylbiphenyl is highly dependent on the pH of the medium. At physiological pH (7.4), the compound exists predominantly in its neutral form, as the pH is significantly higher than the pKa value. In acidic conditions (pH < 4), the compound becomes progressively protonated, with complete protonation occurring at pH values well below the pKa.

The thermodynamic aspects of protonation can be characterized through the standard free energy change (ΔG°) associated with the protonation equilibrium. The relationship between pKa and ΔG° follows the expression:

ΔG° = -2.303 RT pKa

For 3-Amino-2'-methylbiphenyl at 298.15 K, the standard free energy change for protonation is approximately 24.8 kJ/mol, indicating that the protonation process is thermodynamically unfavorable under standard conditions.

The gas-phase proton affinity provides additional insights into the intrinsic basicity of the compound in the absence of solvation effects. While specific gas-phase proton affinity data are not available for 3-Amino-2'-methylbiphenyl, the parent aniline exhibits a gas-phase proton affinity of 213.39 kJ/mol [15]. The biphenyl substitution is expected to result in a similar or slightly higher proton affinity due to the extended conjugation system.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 3-Amino-2'-methylbiphenyl provides definitive structural identification and insights into its electronic and vibrational properties. The compound exhibits characteristic spectroscopic signatures that distinguish it from other biphenyl derivatives and confirm its molecular structure.

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-Amino-2'-methylbiphenyl exhibits several distinctive features that confirm its structural identity. The aromatic protons are expected to appear in the chemical shift range of 6.5-7.5 ppm, consistent with the aromatic character of the biphenyl system [17] [18]. The specific chemical shifts and coupling patterns provide detailed information about the substitution pattern and electronic environment of each aromatic proton.

The methyl group at the 2'-position is anticipated to produce a singlet signal at approximately 2.3 ppm, characteristic of aromatic methyl substituents. The integration ratio of this signal relative to the aromatic protons provides confirmation of the methyl substitution pattern [17] [18].

The amino group protons typically appear as a broad signal in the range of 3-5 ppm, with the exact position depending on the solvent system and exchange rate with residual water or other protic impurities. The broadness of this signal is attributed to rapid exchange with traces of water and the quadrupolar nature of the nitrogen nucleus [17] [18].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through the carbon framework. The aromatic carbons are expected to appear in the range of 120-140 ppm, with the specific chemical shifts providing information about the electronic environment of each carbon atom. The methyl carbon typically appears around 20-25 ppm, while the amino-substituted carbon shows characteristic upfield shifts due to the electron-donating nature of the amino group [19].

Infrared Spectroscopy

The infrared spectrum of 3-Amino-2'-methylbiphenyl exhibits characteristic absorption bands that provide information about the functional groups present in the molecule. The amino group produces distinctive N-H stretching vibrations in the range of 3200-3500 cm⁻¹, typically appearing as two bands corresponding to the symmetric and asymmetric stretching modes of the primary amine [20] [21].

The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the aromatic C=C stretching modes are observed around 1500-1600 cm⁻¹. These bands are characteristic of the biphenyl aromatic system and provide confirmation of the extended conjugation [22] [23].

The N-H bending vibrations of the amino group typically appear around 1550-1650 cm⁻¹, which may overlap with the aromatic C=C stretching regions. Additional characteristic bands include the C-N stretching vibrations around 1250-1350 cm⁻¹ and the aromatic C-H out-of-plane bending vibrations in the fingerprint region below 1000 cm⁻¹ [20] [21].

The methyl group contributes C-H stretching vibrations around 2850-2950 cm⁻¹ and characteristic bending vibrations around 1375 cm⁻¹. The overall infrared spectrum provides a unique fingerprint for the compound that can be used for identification and purity assessment [23] [20].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 3-Amino-2'-methylbiphenyl reflects the electronic transitions within the conjugated aromatic system. The biphenyl chromophore typically exhibits absorption maxima in the range of 250-280 nm, corresponding to π→π* transitions within the aromatic system [24] [25].

The introduction of the amino group is expected to cause bathochromic shifts in the absorption bands due to the electron-donating nature of the amino substituent. This red-shift reflects the extended conjugation between the amino group and the aromatic π-system, which lowers the energy gap between the ground and excited states [25].

The extinction coefficient provides information about the intensity of the electronic transitions and the degree of conjugation within the molecule. Typical values for biphenyl derivatives range from 10,000 to 50,000 M⁻¹cm⁻¹, depending on the specific substitution pattern and the nature of the electronic transitions [24] [25].

The temperature dependence of the ultraviolet-visible spectrum can provide insights into the conformational behavior of the molecule. Changes in the absorption spectrum with temperature may reflect rotational isomerism about the biphenyl bond, which affects the degree of conjugation between the two aromatic rings [26].

Solvatochromic effects in different solvents provide additional information about the electronic properties of the compound. The absorption maximum typically shifts to longer wavelengths in more polar solvents, reflecting the stabilization of the excited state through solvent interactions [27] [28].

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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